potassium (N-propylsulfamoyl)amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

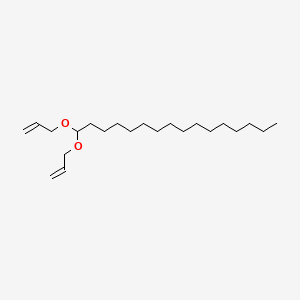

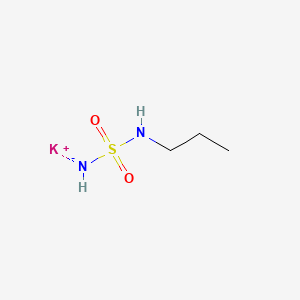

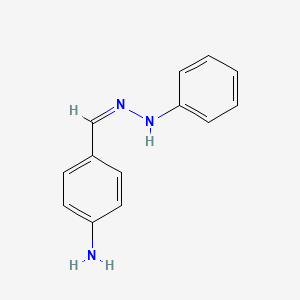

Potassium (N-propylsulfamoyl)amide is a chemical compound with the molecular weight of 176.28 . It is also known by other names such as N-Propylsulfamide Potassium Salt and potassium;propylsulfamoylazanide . It is used as a reagent in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for pulmonary arterial hypertension .

Molecular Structure Analysis

The InChI code for potassium (N-propylsulfamoyl)amide is1S/C3H9N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H-,4,6,7);/q-1;+1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Potassium (N-propylsulfamoyl)amide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The melting point is reported to be between 124-126°C .Aplicaciones Científicas De Investigación

An efficient method for synthesizing N-acyl sulfamates, including potassium (N-propylsulfamoyl)amide, has been developed. This method is noted for its broad substrate scope, mild and base-free reaction conditions, and high yields. It's particularly useful in the late-stage functionalization of complex bioactive molecules, which is significant for drug discovery (Zhang et al., 2019).

Chemoselective acylation of primary amines and amides with potassium acyltrifluoroborates has been explored under acidic conditions. This process is notable for its rapid execution in water, tolerance of various functional groups, and applicability in the functionalization of primary amides, sulfonamides, and other N-functional groups (Gálvez et al., 2017).

Potassium tert-butoxide has been used to promote intramolecular cyclization of aryl ethers, amines, and amides, indicating its potential in the formation of complex organic compounds (Roman et al., 2011).

The Pd(OAc)2-catalyzed intermolecular amidation reactions of unactivated sp2 and sp3 C-H bonds using primary amides and potassium persulfate have been demonstrated. This process shows excellent chemo- and regioselectivities and tolerates reactive C-X bonds (Thu et al., 2006).

Catalytic asymmetric direct-type 1,4-addition reactions of simple amides with α,β-unsaturated carbonyl compounds using a novel chiral catalyst that includes a potassium base have been developed. This represents a significant advance in the catalytic direct-type reaction of simple amides (Suzuki et al., 2015).

Potassium tert-butoxide mediated transamidation of primary and tertiary amides with a range of amines has been discovered. This reaction is notable for its efficiency and for proceeding under transition-metal-free conditions (Ghosh et al., 2019).

An abnormal N-heterocyclic carbene (aNHC) based potassium complex was used as a catalyst for the reduction of primary amides to primary amines. This method exhibits broad substrate scope and excellent functional group tolerance, useful for synthesizing pharmaceutically valuable precursors (Bhunia et al., 2019).

Safety And Hazards

The safety information for potassium (N-propylsulfamoyl)amide includes several hazard statements: H228 - Flammable solid, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . Precautionary measures include: P210 - Keep away from heat/sparks/open flames/hot surfaces, P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propiedades

IUPAC Name |

potassium;propylsulfamoylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H-,4,6,7);/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNZREVBMQFBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)[NH-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9KN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

potassium (N-propylsulfamoyl)amide | |

CAS RN |

1393813-41-6 |

Source

|

| Record name | Sulfamide, N-propyl-, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)

![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)